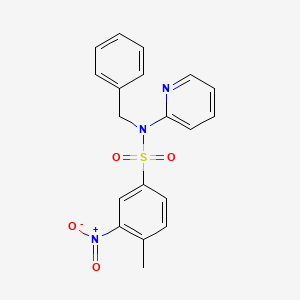

N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide

Description

N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a benzyl group, a methyl substituent at the 4-position, a nitro group at the 3-position, and a pyridin-2-yl moiety as the secondary amine substituent. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-benzyl-4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-15-10-11-17(13-18(15)22(23)24)27(25,26)21(19-9-5-6-12-20-19)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFOLOVTGNXEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzenesulfonamide followed by the introduction of the pyridin-2-yl group through a nucleophilic substitution reaction. The benzyl group is then added via a benzylation reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. This includes the use of large reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl and pyridinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-benzyl-4-methyl-3-amino-N-(pyridin-2-yl)benzenesulfonamide.

Scientific Research Applications

N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and pyridinyl groups may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally related sulfonamides:

Key Observations :

- Steric Influence: The benzyl group introduces steric bulk absent in simpler pyridinyl derivatives (e.g., 4-amino-N-(pyridin-2-yl)benzenesulfonamide), which may impact molecular docking or pharmacokinetics .

Anticancer Activity

Pyridinyl-substituted sulfonamides, such as 4-amino-N-(pyridin-2-yl)benzenesulfonamide (), exhibit moderate anticancer activity, with IC₅₀ values ranging from 10–50 μM in vitro. The nitro and benzyl groups in the target compound could enhance cytotoxicity via redox cycling (nitro) or improved membrane penetration (benzyl), though direct data is needed .

Solubility and Stability

- The nitro group in the target compound may reduce aqueous solubility compared to amino-substituted analogs (e.g., 4-amino-N-methyl-N-pyridin-2-ylbenzenesulfonamide in ).

- Fluorinated analogs (e.g., ’s chromen-2-yl derivatives) exhibit higher lipophilicity, suggesting the benzyl group in the target compound could similarly enhance lipid membrane interaction .

Computational and QSAR Insights

- Molecular Docking : Pyridinyl sulfonamides in showed strong binding to insect nicotinic acetylcholine receptors. The target compound’s nitro group may stabilize charge-transfer interactions, improving binding .

Biological Activity

N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide is characterized by the following chemical formula: . The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities, including anti-inflammatory and antibacterial properties. The presence of the nitro and pyridine groups is crucial for its pharmacological effects.

The biological activity of N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, leading to decreased inflammation and other pathological processes.

- Receptor Modulation : Similar compounds have been shown to act as antagonists for various receptors, including progesterone and androgen receptors, which may be relevant in the context of hormone-related diseases .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the chemical structure can significantly influence the biological activity of sulfonamide derivatives. For example:

- Substituent Variations : Changes in the benzyl or pyridine substituents can enhance binding affinity and selectivity towards specific targets.

- Nitro Group Positioning : The position of the nitro group relative to other functional groups can affect both potency and selectivity against various biological pathways .

Biological Activity Data

1. NLRP3 Inflammasome Inhibition

A study highlighted the efficacy of N-benzyl derivatives as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory diseases. The compound demonstrated an IC50 value of 0.42 µM, indicating potent inhibitory activity against this target, which is implicated in conditions such as Alzheimer's disease and myocardial infarction .

2. Progesterone Receptor Antagonism

Research into related benzenesulfonamide derivatives showed that modifications could lead to significant PR-antagonistic activity. Compounds with similar scaffolds exhibited submicromolar IC50 values, suggesting that N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide could potentially serve as a lead compound for developing new PR antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.